molecular formula C10H14N2 B15261704 3-Methyl-5-(pyrrolidin-3-yl)pyridine

3-Methyl-5-(pyrrolidin-3-yl)pyridine

Cat. No.: B15261704
M. Wt: 162.23 g/mol
InChI Key: CHIVLCXQRUOOEV-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyrrolidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyrrolidin-3-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidinyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methylpyridine with a pyrrolidine derivative can be catalyzed by a base or an acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-Methyl-5-(pyrrolidin-3-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(pyrrolidin-2-yl)pyridine
  • 2-Methyl-5-(pyrrolidin-2-yl)pyridine
  • 3-Methyl-5-(pyrrolidin-2-yl)pyridine dihydrochloride

Uniqueness

3-Methyl-5-(pyrrolidin-3-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyrrolidinyl group on the pyridine ring can significantly affect the compound’s properties compared to its analogs .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-methyl-5-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C10H14N2/c1-8-4-10(7-12-5-8)9-2-3-11-6-9/h4-5,7,9,11H,2-3,6H2,1H3

InChI Key

CHIVLCXQRUOOEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2CCNC2

Origin of Product

United States

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